![molecular formula C18H20N2O7S2 B7571753 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, also known as CS-3150, is a novel selective aldosterone synthase inhibitor that has been developed for the treatment of hypertension and heart failure. CS-3150 has been shown to be effective in reducing blood pressure and improving cardiac function in preclinical and clinical studies.
Mecanismo De Acción
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid works by inhibiting the enzyme aldosterone synthase, which is responsible for the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. By inhibiting aldosterone synthase, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid reduces the production of aldosterone, leading to a decrease in blood pressure and improved cardiac function.
Biochemical and Physiological Effects:
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to have several biochemical and physiological effects, including a reduction in plasma aldosterone levels, an increase in plasma renin levels, and a decrease in blood pressure. 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has also been shown to improve cardiac function, including left ventricular ejection fraction and cardiac output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has several advantages for lab experiments, including its high selectivity for aldosterone synthase inhibition and its minimal effects on other steroidogenic enzymes. However, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.
Direcciones Futuras
There are several future directions for research on 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, including further studies on its long-term safety and efficacy, its potential for combination therapy with other antihypertensive drugs, and its potential for use in other cardiovascular diseases. Additionally, further studies on the mechanism of action of 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid and its effects on other physiological systems may provide insights into its potential for use in other therapeutic areas.
Métodos De Síntesis
The synthesis of 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(cyclopropylsulfamoyl)aniline to form the intermediate. The intermediate is then reacted with sulfuryl chloride to form the final product, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid.
Aplicaciones Científicas De Investigación
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been extensively studied in preclinical and clinical studies for its efficacy in reducing blood pressure and improving cardiac function. In preclinical studies, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to be highly selective for aldosterone synthase inhibition, with minimal effects on other steroidogenic enzymes. In clinical studies, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to be effective in reducing blood pressure in patients with hypertension and improving cardiac function in patients with heart failure.
Propiedades
IUPAC Name |
5-[[4-(cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S2/c1-2-27-17-10-9-15(11-16(17)18(21)22)29(25,26)20-13-5-7-14(8-6-13)28(23,24)19-12-3-4-12/h5-12,19-20H,2-4H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIWTAFFIGGEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.